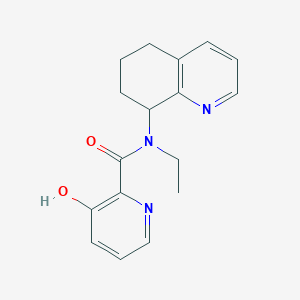
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide, also known as THQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THQ is a small molecule that belongs to the class of N-acyl amino acid derivatives and has been shown to possess various biological activities, including anti-inflammatory, neuroprotective, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide is not fully understood, but it has been suggested that its biological activities are mediated through the modulation of various signaling pathways. N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms. N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been demonstrated to scavenge reactive oxygen species and reduce oxidative stress-induced damage in cells. N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in various assays. N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has also been shown to possess multiple biological activities, making it a versatile tool for studying various biological processes. However, N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide. One potential direction is the development of N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide-based drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and inflammatory bowel disease. Another direction is the investigation of the molecular mechanisms underlying the biological activities of N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide, which could lead to the identification of new drug targets. Additionally, the optimization of the synthesis and purification methods for N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide could facilitate its use in various research applications.
Synthesemethoden
The synthesis of N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide involves the reaction of 2-pyridinecarboxylic acid with ethyl 3-aminobenzoate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the reaction of the reduced intermediate with 8-bromo-5,6,7,8-tetrahydroquinoline.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. In cancer research, N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been demonstrated to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. In immunology, N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide has been shown to modulate the immune response and reduce inflammation in animal models of inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-20(17(22)16-14(21)9-5-11-19-16)13-8-3-6-12-7-4-10-18-15(12)13/h4-5,7,9-11,13,21H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNIJEFGUSYVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCC2=C1N=CC=C2)C(=O)C3=C(C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-hydroxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenol](/img/structure/B7631434.png)
![[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B7631439.png)
![1-(4-Hydroxy-3-methylphenyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B7631448.png)
![3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7631450.png)
![3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7631469.png)
![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7631472.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-(4-phenylphenyl)ethyl]urea](/img/structure/B7631482.png)
![4-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B7631484.png)
![N-(2-fluoro-6-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7631489.png)
![6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631496.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[[1-(3-methylphenyl)cyclopentyl]methyl]urea](/img/structure/B7631529.png)
![2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7631533.png)
![N-[4-[(2-methylfuran-3-yl)sulfonylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7631538.png)
![3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631544.png)